2,5-Dimethoxythiophene

Descripción general

Descripción

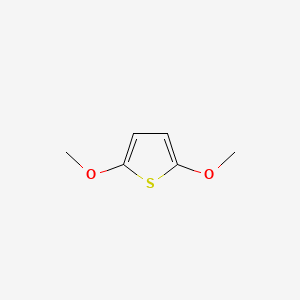

2,5-Dimethoxythiophene is an organosulfur compound with the molecular formula C6H8O2S. It is a derivative of thiophene, where two methoxy groups are substituted at the 2 and 5 positions of the thiophene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Dimethoxythiophene can be synthesized through several methods. One common method involves the reaction of 2,5-dihydroxythiophene with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. This involves continuous flow reactors and automated purification systems to ensure high yield and purity .

Análisis De Reacciones Químicas

Electrophilic Substitution and Ring-Opening Reactions

-

Treatment with mineral acids (e.g., H₂SO₄, HCl) cleaves the thiophene ring, though specific products remain undocumented .

-

Butyllithium induces decomposition rather than directed lithiation, indicating poor compatibility with strong organometallic reagents .

Diels-Alder Cycloadditions

The compound participates in Diels-Alder (DA) reactions under controlled conditions, forming structurally complex adducts:

Table 1: Diels-Alder Reaction Outcomes with 2,5-Dimethoxythiophene

| Dienophile | Catalyst (AlCl₃ eq) | Solvent | Time | Temperature | Main Product | Yield (%) | Exo:Endo Ratio |

|---|---|---|---|---|---|---|---|

| Maleic anhydride | None | Xylene | N/A | Reflux | Bis-adduct (2) | - | - |

| N-Phenylmaleimide | 1 | DCM | 24 h | RT | 3, 4 | 68 | 9:1 |

| N-Phenylmaleimide | 2 | DCM | 24 h | RT | 5 | 100 | - |

Key observations :

-

Maleic anhydride reacts via sulfur extrusion, followed by a second DA reaction to yield a bis-adduct .

-

Maleimides require AlCl₃ coordination to the carbonyl oxygen for activation. Excess AlCl₃ (2 eq) diverts the pathway to electrophilic attack products (e.g., 5 ) instead of DA adducts .

-

Stereoselectivity favors the exo isomer (9:1 ratio) due to transition-state geometry .

Mechanistic Insights into DA Reactivity

-

AlCl₃ coordination : Preferential interaction with maleimide's carbonyl group over thiophene's sulfur enhances dienophile electrophilicity .

-

Sequential addition : DA adducts form only when AlCl₃ is pre-mixed with maleimide. Prior thiophene-AlCl₃ contact deactivates the diene .

Stability and Functionalization Challenges

-

Thermal sensitivity : Reactions requiring prolonged heating (e.g., DA with maleic anhydride) risk side reactions due to sulfur extrusion .

-

Electron-rich limitations : The methoxy groups hinder further electrophilic substitution, directing reactivity toward cycloadditions or ring-opening .

Comparative Reactivity with Thiophene

| Property | Thiophene | This compound |

|---|---|---|

| Aromatic stabilization | High | Reduced by methoxy groups |

| DA reactivity | Low (requires S-oxide) | Moderate (with activation) |

| Acid stability | Stable | Prone to ring-opening |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,5-Dimethoxythiophene is characterized by a thiophene ring with two methoxy substituents at the 2 and 5 positions. Its molecular formula is CHOS, with a molecular weight of approximately 144.19 g/mol. The presence of electron-donating methoxy groups enhances its electronic properties, making it a valuable material for various applications.

Applications in Organic Electronics

1. Conductive Polymers

DMT serves as a building block for conductive polymers, which are crucial in the development of organic electronics. Its unique electronic properties enable its use in:

- Organic Solar Cells : DMT-based polymers can improve charge transport and light absorption.

- Organic Light-Emitting Diodes (OLEDs) : The compound's conductivity and stability make it suitable for OLED applications.

- Organic Field-Effect Transistors (OFETs) : DMT contributes to the performance of OFETs by enhancing charge mobility .

2. Electrochromic Devices

Poly(2,5-dimethoxyaniline) (PDMA), synthesized from DMT, exhibits reversible color changes upon electrical stimulation. This property is leveraged in electrochromic devices, which have applications in smart windows and displays. PDMA films show fast response times (less than 2 seconds) when subjected to varying potentials, indicating their potential for practical applications in color-changing technologies .

1. Drug Metabolism

Research indicates that DMT may inhibit specific cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential implications for drug metabolism, where DMT could influence the efficacy and safety profiles of various pharmaceuticals. Understanding these interactions is critical for developing safer drugs .

2. Biosensors

Due to its conductive properties and stability, DMT derivatives are being explored for use in biosensors. These sensors can detect biological molecules with high sensitivity, offering potential applications in medical diagnostics and environmental monitoring.

Case Studies

Mecanismo De Acción

The mechanism of action of 2,5-Dimethoxythiophene involves its interaction with various molecular targets. In oxidation reactions, it forms reactive intermediates that can further react with other molecules. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dimethylthiophene: Similar in structure but with methyl groups instead of methoxy groups.

3,4-Dimethoxythiophene: Another isomer with methoxy groups at different positions.

2,5-Dihydroxythiophene: The precursor for the synthesis of 2,5-Dimethoxythiophene.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of conductive polymers and other advanced materials .

Actividad Biológica

2,5-Dimethoxythiophene is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, physicochemical properties, and biological effects, particularly focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action.

This compound can be synthesized through various methods, including the Diels-Alder reaction. The compound's structure is characterized by two methoxy groups attached to the thiophene ring, which significantly influences its electronic properties. The introduction of these substituents alters the electronic distribution within the molecule, enhancing its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H6O2S |

| Molecular Weight | 158.18 g/mol |

| Melting Point | 25-30 °C |

| Solubility in Water | Slightly soluble |

| Log P (octanol-water partition coefficient) | 2.45 |

Cytotoxicity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on HT-29 colon cancer cells, revealing an arrest in the G2/M phase of the cell cycle at concentrations as low as 5 µM. Higher concentrations resulted in increased cell death, demonstrating a dose-dependent response.

- Mechanism of Action : The cytotoxicity is attributed to the compound's ability to induce oxidative stress and disrupt cellular functions. Flow cytometry analysis showed a marked decrease in cells at the G0/G1 phase and an increase at the G2/M phase after treatment with this compound .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies demonstrated that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Case Study : A study tested various concentrations of this compound against E. coli and found a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests that the compound could serve as a potential lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through its structure-activity relationship. The presence of methoxy groups enhances electron donation to the thiophene ring, increasing its nucleophilicity and making it more reactive towards electrophiles. This property is crucial for its interactions with biological targets.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Increases nucleophilicity |

| Position on Thiophene Ring | Affects electronic distribution |

Propiedades

IUPAC Name |

2,5-dimethoxythiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRUDKWOQNIYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(S1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207101 | |

| Record name | Thiophene, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58386-20-2 | |

| Record name | Thiophene, 2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058386202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.